molecular formula C19H16N4O2 B10991446 N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10991446
M. Wt: 332.4 g/mol
InChI Key: CGHHAGBPZABCCB-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that features both indole and quinoxaline moieties These structures are known for their significant biological activities and are often found in pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole and quinoxaline intermediates:

  • Indole Intermediate Synthesis

      Starting Material: Indole

      Reagents: Acetic anhydride, a suitable base (e.g., pyridine)

      Conditions: Reflux in an organic solvent (e.g., dichloromethane)

  • Quinoxaline Intermediate Synthesis

      Starting Material: 3-methylquinoxaline-2,3-dione

      Reagents: Ammonium acetate, a reducing agent (e.g., sodium borohydride)

      Conditions: Reflux in ethanol

The final step involves coupling the indole and quinoxaline intermediates through an acylation reaction:

    Reagents: N-(1H-indol-5-yl)acetamide, 3-methyl-2-oxoquinoxaline

    Catalyst: A coupling agent (e.g., EDCI, HOBt)

    Conditions: Room temperature in an organic solvent (e.g., DMF)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoxaline rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromine in acetic acid for electrophilic substitution

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives

    Reduction: Formation of reduced indole and quinoxaline derivatives

    Substitution: Halogenated or alkylated derivatives of the original compound

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and quinoxaline rings are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline rings can bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
  • N-(1H-indol-5-yl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
  • N-(1H-indol-5-yl)-2-(3-methylquinoxalin-2-yl)acetamide

Uniqueness

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the specific positioning of the indole and quinoxaline rings, which can lead to distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-16(17)21-12)11-18(24)22-14-6-7-15-13(10-14)8-9-20-15/h2-10,20H,11H2,1H3,(H,22,24)

InChI Key

CGHHAGBPZABCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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